molecular formula C22H18ClN3O3S B6546180 N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895439-61-9

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B6546180
CAS No.: 895439-61-9
M. Wt: 439.9 g/mol
InChI Key: RASAXJNZVHVZIY-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are aromatic heterocyclic compounds that contain a benzene ring fused to a thiazole ring . The specific compound you mentioned seems to be a complex benzothiazole derivative with additional functional groups.


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like 1H NMR . The specific shifts in the NMR spectrum can provide information about the structure of the compound .

Safety and Hazards

Like all chemicals, benzothiazole derivatives should be handled with care. Specific safety and hazard information would depend on the exact compound and its properties .

Future Directions

The study of benzothiazole derivatives is a promising area of research due to their diverse biological activities. Future research could involve the synthesis of new benzothiazole derivatives and the exploration of their potential biological activities .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAXJNZVHVZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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